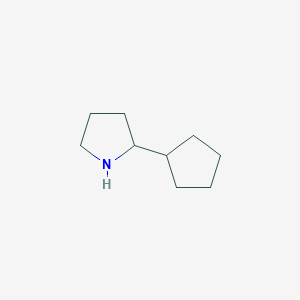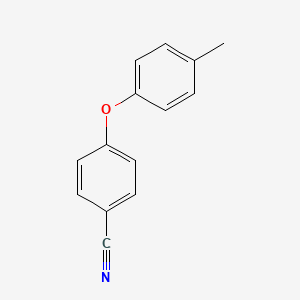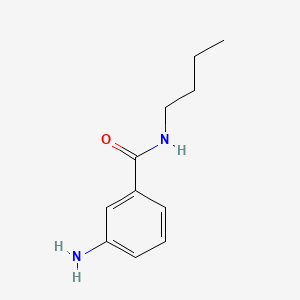
Perfluoro(1,3-dipropoxycyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro(1,3-dipropoxycyclohexane) is a perfluorinated compound with the molecular formula C12F24O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and hydrophobicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(1,3-dipropoxycyclohexane) typically involves the fluorination of cyclohexane derivatives. One common method is the electrochemical fluorination process, where cyclohexane is subjected to fluorine gas in the presence of an electrolyte solution. This process results in the substitution of hydrogen atoms with fluorine atoms, forming the perfluorinated compound .
Industrial Production Methods: Industrial production of Perfluoro(1,3-dipropoxycyclohexane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoro(1,3-dipropoxycyclohexane) primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of Perfluoro(1,3-dipropoxycyclohexane) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, to prevent the decomposition of the compound .
Major Products: The major products formed from the reactions of Perfluoro(1,3-dipropoxycyclohexane) depend on the nature of the nucleophile used. For example, reactions with amines yield perfluoroalkylamines, while reactions with alcohols produce perfluoroalkyl ethers .
Applications De Recherche Scientifique
Perfluoro(1,3-dipropoxycyclohexane) has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in various organic synthesis reactions . In biology and medicine, it is utilized in the development of fluorinated drugs and imaging agents . Additionally, its hydrophobic and oleophobic properties make it valuable in industrial applications, such as the production of non-stick coatings and water-repellent materials .
Mécanisme D'action
The mechanism of action of Perfluoro(1,3-dipropoxycyclohexane) involves its interaction with molecular targets through non-covalent interactions, such as van der Waals forces and hydrophobic interactions. These interactions are facilitated by the high fluorine content of the compound, which enhances its affinity for hydrophobic regions of biomolecules . The pathways involved in its mechanism of action include the disruption of cell membranes and the inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Perfluoro(1,3-dipropoxycyclohexane) include other perfluorinated compounds, such as perfluorooctanoic acid, perfluorodecalin, and perfluorocyclohexane .
Uniqueness: What sets Perfluoro(1,3-dipropoxycyclohexane) apart from other perfluorinated compounds is its unique structure, which combines the stability of a cyclohexane ring with the reactivity of perfluoroalkyl groups. This combination results in a compound with exceptional chemical and thermal stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F24O2/c13-1(14)2(15,16)7(25,37-11(33,34)5(21,22)9(27,28)29)4(19,20)8(26,3(1,17)18)38-12(35,36)6(23,24)10(30,31)32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARGVKRHRBDMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379811 |
Source


|
| Record name | Perfluoro(1,3-dipropoxycyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400626-83-7 |
Source


|
| Record name | 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400626-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro(1,3-dipropoxycyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)





